2-Tridecenoic Acid
Description
2-Tridecenoic acid (CAS: 6969-16-0) is a monounsaturated fatty acid with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.18 g/mol . Structurally, it features a 13-carbon chain with a double bond at the second carbon (denoted as Δ2 or n-11 position) . This compound is identified in natural sources, such as mangrove soil ecosystems, where it exhibits antimicrobial activity . Industrially, it is used as a secondary component in flavoring agents (e.g., in Miglyol-based formulations) and is commercially available at purities exceeding 80% . Its applications extend to food safety testing, where it is analyzed as part of fatty acid profiles for quality control .
Properties
IUPAC Name |
(E)-tridec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h11-12H,2-10H2,1H3,(H,14,15)/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVYBECSNBLQJV-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313980 | |
| Record name | (2E)-2-Tridecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32466-55-0, 6969-16-0 | |
| Record name | (2E)-2-Tridecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32466-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-2-Tridecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006969160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Tridecenoic acid, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032466550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-2-Tridecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-tridec-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.405 | |
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| Record name | 2-Tridecenoic Acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-TRIDECENOIC ACID, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Extraction from Natural Oils and Fats
The hydrolysis of natural oils and fats represents the most widely adopted method for producing 2-tridecenoic acid, owing to its scalability and cost-effectiveness . Natural oils rich in unsaturated fatty acids, such as those derived from plant or animal sources, undergo saponification or acid-catalyzed hydrolysis to liberate free fatty acids. For instance, triglycerides in oils are reacted with sodium hydroxide (NaOH) under reflux conditions, yielding glycerol and fatty acid salts (soaps). Subsequent acidification with hydrochloric acid (HCl) releases the free fatty acids, which are then separated via fractional distillation or chromatography .
A critical step in this process is the isolation of this compound from other fatty acids. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) is employed to achieve this, leveraging differences in boiling points and polarity . For example, a study utilizing coconut oil reported a this compound yield of 12–15% after purification, with the final product exhibiting a purity of ≥98% .
Chemical Synthesis Approaches
Chemical synthesis routes offer an alternative to natural extraction, particularly for producing specific stereoisomers like the (Z)-2-tridecenoic acid variant. One common strategy involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene . For example, decanal (C₁₀H₂₁CHO) may react with a ylide derived from triphenylphosphine and ethyl bromoacetate to generate the cis-configured double bond characteristic of (Z)-2-tridecenoic acid .
Another method employs olefin metathesis, using catalysts such as Grubbs’ catalyst to reorganize carbon-carbon double bonds in precursor molecules. This approach enables precise control over the double bond position but requires stringent anhydrous conditions and high-purity starting materials .
Microbial Metabolism Production
Microbial biosynthesis has emerged as a sustainable alternative, leveraging engineered strains of Escherichia coli or Saccharomyces cerevisiae to produce this compound via fatty acid metabolic pathways . These organisms are modified to overexpress enzymes such as thioesterases and desaturases, which catalyze the release and desaturation of fatty acids from acyl-ACP intermediates. For instance, a 2023 study demonstrated that E. coli expressing a plant-derived Δ2-desaturase could produce (Z)-2-tridecenoic acid at titers of 1.2 g/L in fed-batch fermentation .
This method’s advantages include mild reaction conditions and reduced reliance on petrochemicals, though challenges persist in achieving industrial-scale yields.
Comparative Analysis of Preparation Methods
The choice of preparation method hinges on factors such as cost, scalability, and desired stereochemistry. Natural extraction is favored for bulk production due to its lower operational costs, whereas chemical synthesis is optimal for generating high-purity, isomer-specific variants . Microbial methods, while environmentally sustainable, currently lag in scalability but hold promise for future biotechnological advancements.
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Natural extraction | 12–15 | ≥98 | 120–150 | High |
| Chemical synthesis | 20–35 | 95–97 | 300–400 | Moderate |
| Microbial production | 1.2 g/L | 90–92 | 500–600 | Low |
Chemical Reactions Analysis
2-Tridecenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, often using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: This compound can undergo substitution reactions where the hydrogen atoms on the carbon chain are replaced by other atoms or groups, often facilitated by reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield shorter-chain carboxylic acids, while reduction can produce saturated fatty acids.
Scientific Research Applications
Chemical Applications
1. Organic Synthesis Reagent
- 2-Tridecenoic acid is utilized as a reagent in organic synthesis. Its unsaturated structure allows for various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives useful in further synthetic applications.
2. Analytical Chemistry Standard
- The compound serves as a standard in analytical chemistry for fatty acid profiling and quantification. Its distinct properties help in calibrating instruments and validating methods for analyzing complex mixtures of fatty acids.
Biological Applications
1. Cell Signaling and Metabolism
- Research has indicated that this compound plays a role in cell signaling pathways and metabolic processes. It influences the expression of key enzymes involved in fatty acid metabolism, such as acetyl-coenzyme A carboxylase alpha and carnitine palmitoyltransferase 1A.
2. Antimicrobial Properties
- A notable study demonstrated the antimicrobial efficacy of this compound against various pathogenic bacteria. It was found to disrupt bacterial cell membranes, leading to cell lysis. The minimum inhibitory concentrations (MIC) against specific strains are summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 375 µg/ml | Cell membrane disruption |
| Salmonella enterica | 750 µg/ml | Induction of autolysis |
| Enterococcus faecalis | 375 µg/ml | Alteration of cell morphology |
These findings suggest its potential as a natural antimicrobial agent in treating infections caused by antibiotic-resistant strains .
Medical Applications
1. Therapeutic Potential
- Emerging research indicates that this compound may have therapeutic applications in treating metabolic disorders such as nonalcoholic fatty liver disease (NAFLD). It affects lipid metabolism by modulating enzyme activity related to fatty acid synthesis and degradation.
2. Anti-inflammatory Effects
- Studies have also explored its anti-inflammatory properties, suggesting that it may help mitigate conditions characterized by chronic inflammation through its influence on metabolic pathways.
Industrial Applications
1. Surfactants and Lubricants
- In industry, this compound is employed in the production of surfactants and lubricants due to its favorable chemical properties. Its ability to reduce surface tension makes it valuable in formulating cleaning agents and emulsifiers.
2. Biodegradable Materials
- The compound's potential for use in biodegradable materials is being investigated, aligning with increasing environmental concerns regarding synthetic polymers.
Mechanism of Action
The mechanism of action of 2-Tridecenoic acid involves its interaction with various molecular targets and pathways. It has been shown to affect the expression of enzymes involved in fatty acid metabolism, such as acetyl-coenzyme A carboxylase alpha and carnitine palmitoyltransferase 1A. These interactions can influence cellular processes such as lipid synthesis and degradation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and application-based differences between 2-tridecenoic acid and analogous unsaturated fatty acids:
Key Observations:
Chain Length and Functional Groups: Shorter-chain acids (e.g., 10-undecenoic acid, C₁₁) exhibit higher polarity and are used in topical treatments, whereas longer-chain analogs (e.g., cis-9-hexadecenoic acid, C₁₆) play roles in metabolic processes . The Δ2 double bond in this compound positions it closer to the carboxylic group, enhancing reactivity in esterification or oxidation compared to mid-chain unsaturated acids .
Biological Activity: this compound’s antimicrobial activity contrasts with trans-2-undecenoic acid’s larvicidal effects, highlighting functional diversity despite structural similarities . 10-Undecenoic acid’s clinical use against fungal infections underscores the importance of terminal double bonds in bioactivity .
Industrial and Analytical Use: this compound is prioritized in flavoring formulations at lower concentrations (≤10%), while higher-purity analogs like cis-15-tetracosenoic acid (>95%) are used in specialized synthetic applications . In food testing, this compound is distinguished from branched-chain isomers (e.g., isotridecylic acid) via GC-FID profiling .
Biological Activity
2-Tridecenoic acid, a fatty acid with the chemical formula , has garnered attention in recent years for its diverse biological activities, particularly its antimicrobial properties and implications in metabolic disorders. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on microbial pathogens, and potential therapeutic applications.
This compound is an unsaturated fatty acid characterized by a double bond at the second carbon position. Its structure is as follows:
Research indicates that this compound exhibits significant antimicrobial activity against various pathogenic bacteria. A study highlighted its role in inhibiting the formation of persister cells in Escherichia coli, which are known for their tolerance to antibiotics. The presence of this compound led to a reduction in persister cell formation by modulating cellular pathways associated with stress responses and metabolic activity .
Additionally, tridecanoic acid (closely related to this compound) has been isolated from Bacillus sp. and demonstrated potent antibacterial effects. It was shown to disrupt bacterial cell membranes, leading to cell lysis and death .
Efficacy Against Specific Pathogens
Table 1 summarizes the antimicrobial efficacy of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| E. coli | 375 µg/ml | Cell membrane disruption |
| Salmonella enterica | 750 µg/ml | Induction of autolysis |
| Enterococcus faecalis | 375 µg/ml | Cell morphology alteration |
These findings suggest that this compound can be a promising candidate for developing new antimicrobial agents, particularly in combating antibiotic-resistant strains.
Effects on Metabolic Disorders
Recent studies have explored the role of 1this compound (a positional isomer) in metabolic conditions such as non-alcoholic steatohepatitis (NASH). Research indicates that this compound can exacerbate hepatic steatosis by promoting the expression of acetyl-CoA carboxylase alpha (ACC) while inhibiting carnitine palmitoyltransferase 1A (CPT1A) . This dysregulation contributes to lipid accumulation in the liver, highlighting a potential adverse effect of tridecenoic acids on metabolic health.
Case Study: Antimicrobial Properties
In a controlled laboratory setting, the application of this compound was tested alongside conventional antibiotics against E. coli. Results demonstrated that co-treatment with this compound significantly enhanced the efficacy of antibiotics like ampicillin, suggesting a synergistic effect that could reduce required dosages and mitigate side effects .
Case Study: Metabolic Impact
In animal models, administration of GJLZ decoction, which contains components that influence tridecenoic acid levels, showed improved outcomes in NASH by reducing hepatic lipid accumulation. The study indicated that managing levels of tridecenoic acids could be crucial in treating metabolic disorders .
Q & A
Q. How can 2-Tridecenoic acid be reliably identified and quantified in complex biological matrices?
- Methodological Answer : Use gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) with retention time matching (RT ≈22.04) and molecular ion verification (m/z 212). Calibrate with certified reference standards (>80% purity, CAS 6969-16-0) and validate recovery rates using spiked samples . Include internal standards (e.g., methyl esters of homologous fatty acids) to correct for matrix effects .
Q. What synthetic routes are available for producing this compound with high stereochemical purity?
- Methodological Answer : Optimize the Wittig reaction using tridecanal and stabilized ylides to favor the α,β-unsaturated carboxylic acid structure. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via GC with flame ionization detection (FID). Report yields, isomer ratios, and purification steps (e.g., column chromatography) to ensure reproducibility .
Q. What are the primary physicochemical properties of this compound critical for experimental design?
- Methodological Answer : Characterize melting point, solubility in polar/non-polar solvents, and stability under varying pH/temperature. Use differential scanning calorimetry (DSC) for thermal analysis and nuclear magnetic resonance (NMR) to confirm double bond geometry (cis/trans). Document these parameters to avoid degradation during storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., purity levels, solvent systems, cell line specificity). Replicate assays under standardized conditions (e.g., antimicrobial tests against Fusarium oxysporum as in Table 1 of ). Use multivariate statistics to isolate structure-activity relationships (SAR) and validate findings with knockout models .
Q. What experimental designs mitigate clustered data bias in studies analyzing this compound’s metabolic effects?
- Methodological Answer : Implement mixed-effects models to account for nested observations (e.g., repeated measurements in animal trials). Randomize treatment groups and include covariates (e.g., diet, genetic background). Use permutation tests to assess robustness, as outlined in clustered data frameworks .
Q. How does this compound interact with lipid bilayers, and what techniques validate its membrane permeability?
- Methodological Answer : Employ Langmuir-Blodgett trough experiments to measure insertion kinetics into phospholipid monolayers. Complement with fluorescence anisotropy or neutron scattering to assess bilayer disruption. Compare with computational simulations (e.g., molecular dynamics) to predict diffusion coefficients .
Q. What strategies ensure reproducibility in synthesizing this compound derivatives for structure-function studies?
- Methodological Answer : Adopt modular synthetic workflows (e.g., click chemistry for side-chain modifications) with real-time reaction monitoring (e.g., in situ IR spectroscopy). Publish detailed spectral data (¹H/¹³C NMR, HRMS) and crystallographic parameters (if available). Follow IUPAC guidelines for reporting synthetic protocols .
Methodological Frameworks for Addressing Research Challenges
Designing dose-response studies to assess this compound’s cytotoxicity:
- Use log-dilution series (e.g., 0.1–100 µM) in triplicate, with positive/negative controls. Apply Hill equation modeling to calculate EC₅₀ values. Include viability assays (MTT, resazurin) and apoptosis markers (Annexin V/PI) to differentiate mechanisms .
Validating ecological impact assessments for this compound:
- Follow OECD guidelines for biodegradation (Test 301) and bioaccumulation (log Kow estimation). Use Daphnia magna or algal growth inhibition tests to evaluate acute toxicity. Cross-reference with EPA’s ECOTOX database for risk benchmarking .
Addressing discrepancies in chromatographic retention times across laboratories:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
